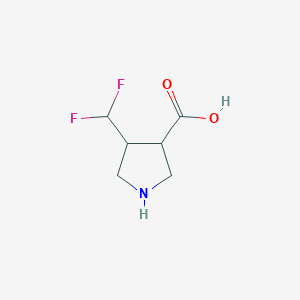![molecular formula C34H42O2S4 B13159452 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting polymers and organic solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale polymer synthesis can be applied. This involves scaling up the reaction conditions used in laboratory synthesis, optimizing the process for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
科学的研究の応用
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
作用機序
The mechanism by which 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene exerts its effects is primarily related to its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its function as a semiconducting material . The pathways involved in this process include the formation of conjugated systems that enable the movement of charge carriers.
類似化合物との比較
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure and is also used in the development of semiconducting polymers.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with similar applications in organic electronics.
Uniqueness
What sets 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene apart is its unique combination of structural properties that enhance its performance in organic electronic devices. Its ability to facilitate efficient charge transport and its compatibility with various fabrication techniques make it a standout compound in the field .
特性
分子式 |
C34H42O2S4 |
|---|---|
分子量 |
611.0 g/mol |
IUPAC名 |
5-[2,5-bis(2-ethylhexoxy)-4-thieno[3,2-b]thiophen-5-ylphenyl]thieno[3,2-b]thiophene |
InChI |
InChI=1S/C34H42O2S4/c1-5-9-11-23(7-3)21-35-27-17-26(32-20-34-30(40-32)14-16-38-34)28(36-22-24(8-4)12-10-6-2)18-25(27)31-19-33-29(39-31)13-15-37-33/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChIキー |
UYIFTBRLKSRSQB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)OCC(CC)CCCC)C4=CC5=C(S4)C=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


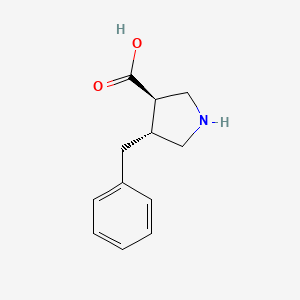
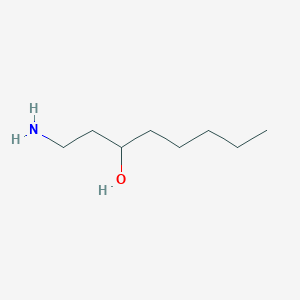

![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
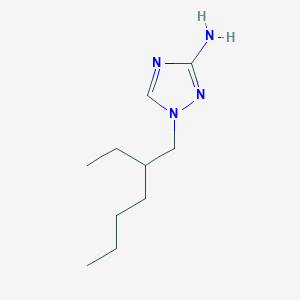
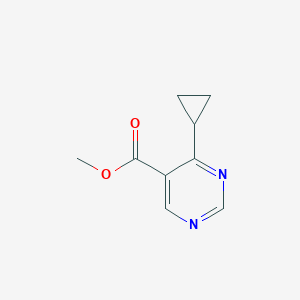
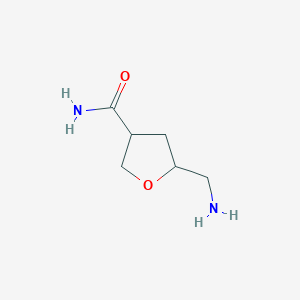
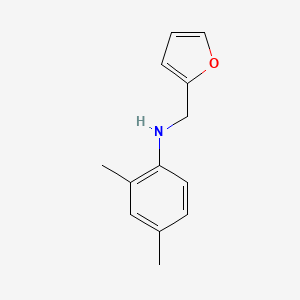
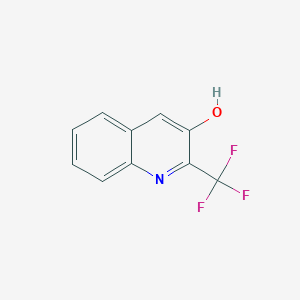
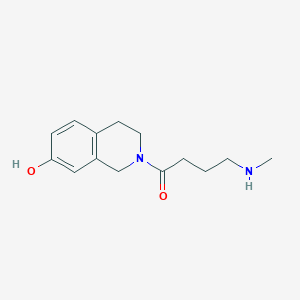
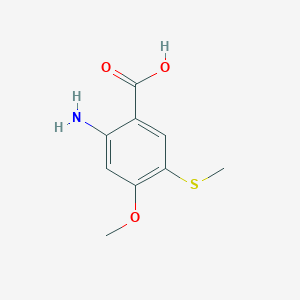
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
